



Standard Operating Procedure for the Quantification of Leriglitazone in Biological Matrices

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Compound of Interest		
Compound Name:	Leriglitazone-d4	
Cat. No.:	B602702	Get Quote

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Introduction

Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARy) agonist that can cross the blood-brain barrier.[1][2] It is currently under investigation for the treatment of central nervous system (CNS) disorders such as X-linked adrenoleukodystrophy (X-ALD) and other neurodegenerative diseases.[1][3][4][5][6] Leriglitazone has demonstrated neuroprotective, anti-inflammatory, and pro-myelination properties in preclinical models by modulating pathways associated with mitochondrial dysfunction, oxidative stress, and neuroinflammation.[3][4][6][7] Accurate quantification of Leriglitazone in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during its clinical development.

This document provides a detailed standard operating procedure (SOP) for the quantification of Leriglitazone in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific bioanalytical technique.[8]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Leriglitazone in healthy male volunteers after single ascending doses (SAD).



Dose (mg)	Cmax (ng/mL) [Geometric Mean (CV%)]	AUC0-t (ng·h/mL) [Geometric Mean (CV%)]	Tmax (h) [Median (Range)]	t1/2 (h) [Mean (SD)]
30	285 (35.4)	3090 (31.1)	1.0 (0.5-2.0)	23.5 (4.5)
90	841 (28.9)	9810 (26.8)	1.0 (0.5-2.5)	24.1 (4.2)
270	2510 (26.3)	31300 (23.8)	1.0 (0.5-2.5)	23.1 (3.9)

Data adapted from a Phase 1 clinical trial in healthy volunteers.[1][2]

Experimental Protocols Principle

This method describes the quantification of Leriglitazone in plasma using a validated LC-MS/MS method. The procedure involves the extraction of Leriglitazone and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

- Leriglitazone reference standard
- Stable isotope-labeled internal standard (e.g., Leriglitazone-d4)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)
- 96-well plates or microcentrifuge tubes



- Pipettes and tips
- Vortex mixer
- Centrifuge

Instrumentation

- A sensitive and robust LC-MS/MS system, such as a Sciex Triple Quad or Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source.
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A reversed-phase analytical column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm) or equivalent.

Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions (1 mg/mL): Prepare primary stock solutions of Leriglitazone and the internal standard in a suitable organic solvent like methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Leriglitazone stock solution with 50:50 (v/v) methanol:water to create calibration standards.
- Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
- Calibration Standards and Quality Controls: Spike drug-free plasma with the working standard solutions to prepare calibration standards at concentrations ranging from approximately 1 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol (Protein Precipitation)



Protein precipitation is a rapid and straightforward method for sample preparation in bioanalysis.[2][3]

- Aliquot 50 μL of plasma sample (unknown, calibration standard, or QC) into a 96-well plate or microcentrifuge tube.
- Add 200 μL of the internal standard working solution in acetonitrile to each well.
- Vortex the plate or tubes for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 μL of the supernatant to a clean 96-well plate or autosampler vials.
- Dilute the supernatant with 100 μ L of water containing 0.1% formic acid to ensure compatibility with the mobile phase.
- Inject an appropriate volume (e.g., 5 μL) onto the LC-MS/MS system.

LC-MS/MS Conditions (Representative)

Liquid Chromatography

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - o 0.0-0.5 min: 20% B
 - o 0.5-2.0 min: 20% to 95% B
 - 2.0-2.5 min: 95% B



2.5-2.6 min: 95% to 20% B

2.6-3.5 min: 20% B

Column Temperature: 40°C

• Injection Volume: 5 μL

Mass Spectrometry

• Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

Source Temperature: 150°C

Desolvation Temperature: 500°C

MRM Transitions (Hypothetical):

Leriglitazone: Q1: m/z (e.g., 453.2) -> Q3: m/z (e.g., 141.1)

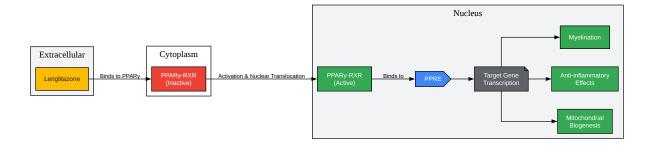
Leriglitazone-d4 (IS): Q1: m/z (e.g., 457.2) -> Q3: m/z (e.g., 145.1) (Note: The exact m/z values would need to be optimized during method development.)

Data Analysis and Method Validation

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Leriglitazone to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
- Quantification: Determine the concentration of Leriglitazone in the QC and unknown samples from the calibration curve.
- Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[8]



Visualizations Leriglitazone Signaling Pathway

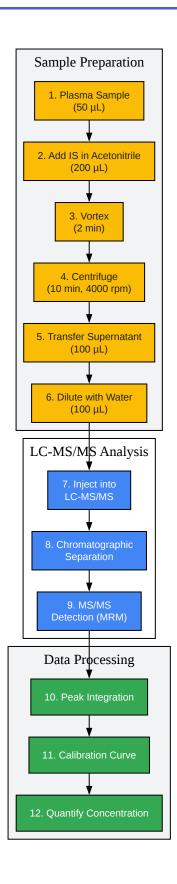


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Caption: Leriglitazone activates the PPARy-RXR heterodimer, leading to the transcription of target genes.

Experimental Workflow for Leriglitazone Quantification





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Caption: Workflow for the quantification of Leriglitazone in plasma using protein precipitation and LC-MS/MS.

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